![molecular formula C16H18FN5O7 B13107946 [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-fluoropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B13107946.png)
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-fluoropurin-9-yl)oxolan-2-yl]methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-fluoropurin-9-yl)oxolan-2-yl]methyl acetate is a complex organic compound that belongs to the class of nucleoside analogs This compound is characterized by its unique structure, which includes a fluorinated purine base attached to a sugar moiety with multiple acetyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-fluoropurin-9-yl)oxolan-2-yl]methyl acetate typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the sugar moiety, which is often derived from a protected ribose or deoxyribose.
Glycosylation: The sugar moiety is then glycosylated with a purine base, specifically 2-amino-6-fluoropurine, under acidic or basic conditions to form the nucleoside.
Acetylation: The hydroxyl groups on the sugar moiety are acetylated using acetic anhydride in the presence of a base such as pyridine to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and stringent purification processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sugar moiety, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the purine base, potentially reducing the fluorine-substituted positions.
Substitution: Nucleophilic substitution reactions can occur at the acetyl groups, replacing them with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like ammonia or amines under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of amino or other substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-fluoropurin-9-yl)oxolan-2-yl]methyl acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its interactions with enzymes and nucleic acids. It serves as a model compound for understanding the behavior of nucleoside analogs in biological systems.
Medicine
In medicine, the compound is investigated for its potential antiviral and anticancer properties. Its ability to mimic natural nucleosides allows it to interfere with viral replication and cancer cell proliferation.
Industry
In the pharmaceutical industry, this compound is used in the development of new drugs. Its synthesis and modification are crucial for creating effective therapeutic agents.
Mécanisme D'action
The mechanism of action of [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-fluoropurin-9-yl)oxolan-2-yl]methyl acetate involves its incorporation into nucleic acids. Once inside the cell, it is phosphorylated to its active triphosphate form, which can then be incorporated into DNA or RNA by polymerases. This incorporation leads to chain termination or mutations, thereby inhibiting viral replication or cancer cell growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-chloropurin-9-yl)oxolan-2-yl]methyl acetate
- [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-bromopurin-9-yl)oxolan-2-yl]methyl acetate
Uniqueness
The uniqueness of [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-fluoropurin-9-yl)oxolan-2-yl]methyl acetate lies in its fluorine substitution. Fluorine atoms can significantly alter the compound’s biological activity, increasing its stability and affinity for target enzymes compared to its chlorine or bromine analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Propriétés
Formule moléculaire |
C16H18FN5O7 |
|---|---|
Poids moléculaire |
411.34 g/mol |
Nom IUPAC |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-fluoropurin-9-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H18FN5O7/c1-6(23)26-4-9-11(27-7(2)24)12(28-8(3)25)15(29-9)22-5-19-10-13(17)20-16(18)21-14(10)22/h5,9,11-12,15H,4H2,1-3H3,(H2,18,20,21)/t9-,11-,12-,15-/m1/s1 |
Clé InChI |
LSYISTXVMMGLNA-SDBHATRESA-N |
SMILES isomérique |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=C(N=C3F)N)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(N=C3F)N)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



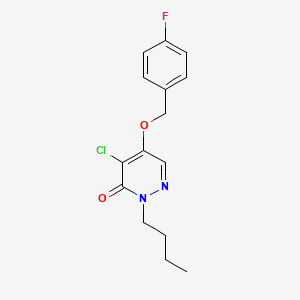
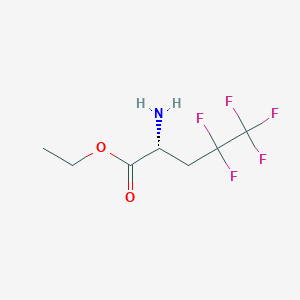

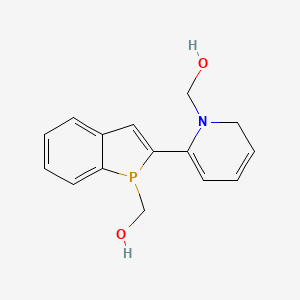

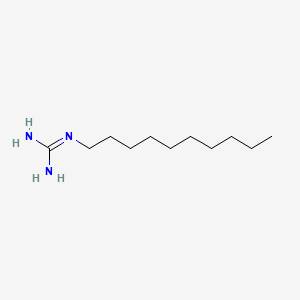
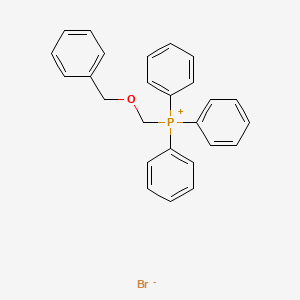



![6,7,8,9-Tetrahydro-5H-imidazo[1,2-d][1,4]diazepine hydrochloride](/img/structure/B13107934.png)
![3-Ethoxy-N-[(furan-2-yl)methyl]-2-methyl-2H-indazole-6-carboxamide](/img/structure/B13107937.png)

